2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
Description
Contextualization of Phenazine (B1670421) and Imidazole (B134444) Heterocycles in Medicinal Chemistry and Materials Science
Phenazine and imidazole moieties are fundamental building blocks in the design of functional molecules. nih.gov Heterocycles, in general, are critical for medicinal chemists as they allow for the modification of a molecule's physicochemical properties, such as solubility and lipophilicity, which can optimize its behavior as a drug candidate. nih.gov More than 85% of all biologically active chemical entities contain a heterocyclic component, highlighting their central role in drug design. nih.gov
Phenazines are a class of nitrogen-containing tricyclic aromatic compounds. ekb.eg This core is found in numerous natural products, particularly those produced by bacteria, which exhibit a wide array of biological activities. ekb.egscientific.net In medicinal chemistry, phenazine derivatives have been investigated for their anticancer, antimicrobial, and antimalarial properties. ekb.egscientific.net The planar structure of the phenazine ring system allows it to intercalate with DNA, a mechanism that underpins some of its therapeutic effects. In materials science, the conjugated, heteroaromatic nature of phenazines makes them building blocks for various organic materials. nih.gov
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This ring is a crucial component of many biologically important molecules, including the amino acid histidine and purines. Substituted imidazole scaffolds are known to possess a vast range of biological activities, such as antiviral, anticancer, anti-inflammatory, and antibiotic properties. nih.gov The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, making it a privileged structure in drug discovery for binding to diverse biological targets. researchgate.net
The fusion of these two powerful heterocyclic systems into an imidazophenazine core combines their beneficial characteristics, leading to novel molecules with unique and often enhanced properties for applications in both medicine and materials science.
Overview of the Structural Significance of 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol
The compound 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol possesses a unique molecular architecture that is key to its significant chemical and physical properties. Its structure is a hybrid, appending a 2-(2-hydroxyphenyl)benzimidazole (HPBI) moiety onto a phenazine nucleus. nih.gov This combination is not merely an amalgamation of two components but results in a synergistic enhancement of properties, particularly its fluorescence. nih.gov
The core structural features and their significance are:
Planar Phenazine Backbone: Provides a rigid, extended π-conjugated system. This contributes to the molecule's thermal stability and influences its electronic properties, making it suitable for applications in organic electronics. nih.gov
Imidazole Bridge: Fuses the phenazine and the phenyl-phenol components, creating the imidazophenazine system.
2-(2-hydroxyphenyl) Moiety: This part of the molecule is crucial for its distinct optical properties. The ortho-hydroxyl group (–OH) on the phenyl ring is positioned to form an intramolecular hydrogen bond with the nitrogen atom of the imidazole ring. nih.gov This arrangement facilitates a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov
Upon absorption of light, the molecule is promoted to an excited state. The ESIPT process involves the ultrafast transfer of the phenolic proton to the imidazole nitrogen. This creates a transient tautomer with a different electronic structure, which then fluoresces. The subsequent return to the ground state restores the original form. This entire process is responsible for the large Stokes shift (a significant difference between the absorption and emission maxima) observed for this class of compounds. nih.govresearchgate.net Derivatives of 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol have been shown to exhibit a single fluorescence band with Stokes shifts around 136-140 nm. nih.govresearchgate.net This strong fluorescence and large Stokes shift make these compounds highly valuable as fluorescent probes and sensors. nih.gov
| Substituent (X) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|
Historical Development and Emerging Research Trajectories for Imidazo[4,5-b]phenazine Analogues
The synthesis of imidazo[4,5-b]phenazine derivatives was first reported by Amer et al. in 1999. nih.gov These compounds were initially synthesized through a one-pot reaction of 2,3-diaminophenazine with various aromatic aldehydes or acids. researchgate.net Early work focused on establishing synthetic methodologies and characterizing the fundamental chemical structures.
In 2011, the optical properties of 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol and its derivatives were characterized, revealing their potential as fluorescent materials. nih.gov A convenient one-pot synthesis was developed using manganese(III) acetate (B1210297) as an oxidizing agent for the condensation of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines, achieving yields of 80-85%. nih.govresearchgate.net
Following the elucidation of their promising optical properties, research trajectories for imidazo[4,5-b]phenazine analogues have expanded significantly, branching into several key areas:
Medicinal Chemistry: Researchers are actively exploring the therapeutic potential of this scaffold. Recent studies have shown that certain imidazo[4,5-b]phenazine derivatives exhibit potent biological activities.
Anticancer Agents: Some analogues have been identified as dual inhibitors of topoisomerase I and IIα, enzymes critical for DNA replication in cancer cells. These compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cell lines.
Antiviral Agents: The imidazophenazine core is being investigated as a scaffold for developing inhibitors of viral enzymes. For instance, derivatives have been synthesized and tested for their ability to inhibit the NS2B-NS3 protease of the Dengue virus, which is essential for viral replication. nih.gov
Materials Science and Sensing: The unique photophysical properties are being harnessed for new applications.
Fluorescent Chemosensors: The sensitivity of the fluorescence of these compounds to their local environment has led to their development as chemosensors for detecting metal ions, such as iron (Fe³⁺). nih.gov The binding of an ion can alter the ESIPT process, leading to a measurable change in the fluorescence signal. nih.gov
The emerging research indicates a trend towards the rational design of imidazo[4,5-b]phenazine analogues with tailored properties for specific applications. By modifying the substituents on both the phenazine and the phenyl rings, scientists can fine-tune the electronic, optical, and biological characteristics of these versatile molecules, paving the way for new advancements in medicine and technology.
Structure
3D Structure
Properties
CAS No. |
114991-84-3 |
|---|---|
Molecular Formula |
C19H12N4O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H |
InChI Key |
LEMNVHBJNRYNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 1h Imidazo 4,5 B Phenazin 2 Yl Phenol
Established Synthetic Pathways for 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol
The construction of the 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol framework is primarily achieved through condensation reactions that lead to the formation of the fused imidazole (B134444) ring onto the phenazine (B1670421) core.
One-Pot Condensation and Oxidative Cyclization Reactions
A highly efficient and convenient method for synthesizing 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives is through a one-pot reaction. scientific.netresearchgate.net This process typically involves the condensation of phenazine-2,3-diamine (B110097) with a 2-hydroxy aromatic aldehyde. scientific.netresearchgate.net The reaction proceeds through an initial condensation to form an intermediate, which then undergoes an oxidative cyclization to yield the final imidazophenazine product. nih.gov This approach is favored for its operational simplicity and the high yields often achieved, typically in the range of 80-85%. scientific.netresearchgate.net The reaction is generally carried out at room temperature, making it an accessible and practical synthetic route. scientific.net
The general reaction scheme involves equimolar amounts of the diamine and the aldehyde in a suitable solvent. nih.gov This methodology represents a significant advancement over multi-step procedures, minimizing reaction time and complex purification processes. eurekaselect.comresearchgate.net
Mechanistic Postulations for Imidazophenazine Ring Formation
The formation of the imidazophenazine ring is proposed to occur via a two-step mechanism. nih.gov The initial step involves a nucleophilic attack by one of the amino groups of phenazine-2,3-diamine on the electrophilic carbonyl carbon of the 2-hydroxybenzaldehyde. nih.gov This attack leads to the formation of a Schiff base intermediate with the displacement of a water molecule. nih.gov
Following the formation of the Schiff base, the second step is an intramolecular cyclization. The remaining free amino group acts as a nucleophile, attacking the imine carbon. nih.gov This results in the formation of a five-membered imidazoline (B1206853) ring. The final step is an oxidative dehydrogenation of the imidazoline ring to form the stable, aromatic imidazole ring, thus completing the imidazo[4,5-b]phenazine system. nih.gov
Role of Specific Catalytic Systems in Synthesis
Catalytic systems play a crucial role in promoting the oxidative cyclization step and improving the efficiency of the synthesis. Manganese(III) acetate (B1210297) has been identified as a particularly effective catalyst for the one-pot synthesis of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives. scientific.netresearchgate.net It facilitates the oxidative dehydrogenation of the imidazoline intermediate to the final aromatic product under mild conditions. scientific.net
Other oxidizing agents have been used for similar syntheses of related heterocyclic compounds like imidazolines and benzimidazoles. For instance, ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been employed to synthesize these compounds from aldehydes and 1,2-diamines in a one-step process. scispace.com While not specifically detailed for the title compound, the use of such transition metal-based oxidizing agents highlights a common strategy in the synthesis of these fused imidazole systems. The choice of catalyst can influence reaction times and yields, with systems like manganese(III) acetate allowing the reaction to proceed efficiently at room temperature. scientific.netscispace.com
Design and Synthesis of Functionalized 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol Derivatives
The functionalization of the 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol structure is a key strategy for modulating its chemical and physical properties. Modifications can be introduced on both the pendant phenolic moiety and the core imidazophenazine framework.
Approaches for Substituent Introduction on the Phenolic Moiety
A straightforward approach for introducing substituents onto the phenolic ring involves utilizing appropriately substituted 2-hydroxy aromatic aldehydes as starting materials in the one-pot synthesis. scientific.netresearchgate.net By varying the substituent on the aldehyde, a library of derivatives can be generated. This method allows for the incorporation of a range of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the phenol (B47542) ring. scientific.net For example, derivatives with methoxy (B1213986), hydroxymethyl, chloro, and bromo substituents have been successfully synthesized using this strategy. scientific.netresearchgate.net
Table 1: Synthesis of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol Derivatives via One-Pot Reaction scientific.net
| Derivative | Substituent (X) on Phenolic Ring | Starting Aldehyde | Yield (%) |
|---|---|---|---|
| 3a | H | 2-Hydroxybenzaldehyde | 85 |
| 3b | CH₃O | 2-Hydroxy-3-methoxybenzaldehyde | 82 |
| 3c | CH₂OH | 2,3-Dihydroxybenzaldehyde | 80 |
| 3d | Cl | 5-Chloro-2-hydroxybenzaldehyde | 83 |
| 3e | Br | 5-Bromo-2-hydroxybenzaldehyde | 84 |
This interactive table summarizes the synthesis of various derivatives by changing the substituent on the starting aldehyde.
Core Skeleton Modifications of the Imidazophenazine Framework
Modifications to the core imidazophenazine skeleton are typically achieved by using a substituted phenazine-2,3-diamine as the precursor. This allows for the introduction of functional groups directly onto the phenazine portion of the molecule. A notable example is the synthesis of 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives. researchgate.net This was accomplished by reacting 7-fluoro-phenazine-2,3-diamine with various substituted 2-hydroxy aromatic aldehydes. researchgate.net This strategy demonstrates that the core structure can be pre-functionalized before the imidazole ring formation, providing access to a wider range of structurally diverse compounds. Further synthetic strategies for modifying phenazine rings, such as those used to create halogenated phenazines, could potentially be adapted to generate novel precursors for even more complex derivatives. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol |
| Phenazine-2,3-diamine |
| 2-Hydroxybenzaldehyde |
| Manganese(III) acetate |
| Ceric(IV) ammonium nitrate |
| 2-Hydroxy-3-methoxybenzaldehyde |
| 2,3-Dihydroxybenzaldehyde |
| 5-Chloro-2-hydroxybenzaldehyde |
| 5-Bromo-2-hydroxybenzaldehyde |
| 7-Fluoro-phenazine-2,3-diamine |
Preparation of Diverse Structural Analogues for Structure-Property Investigations
The synthesis of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives is primarily achieved through condensation reactions involving a phenazine diamine precursor and various aromatic aldehydes. A prominent and efficient method is the one-pot synthesis that reacts phenazine-2,3-diamine with substituted 2-hydroxy aromatic aldehydes. scientific.netresearchgate.net This reaction is often facilitated by an oxidizing agent, such as manganese(III) acetate, and can be carried out at room temperature, affording high yields of 80-85%. scientific.netresearchgate.net This approach allows for the introduction of a variety of substituents onto the phenolic ring, enabling systematic studies of structure-property relationships.
Another established synthetic route involves the condensation of 2,3-diaminophenazine with different aromatic aldehydes in ethanol (B145695) under reflux conditions. nih.gov This method proceeds through the formation of a Schiff base intermediate, which then undergoes in-situ oxidative cyclization to yield the final 1H-imidazo[4,5-b]phenazine products. nih.gov Modifications to the phenazine core have also been explored, such as the synthesis of 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives, which involves reacting 7-fluoro-phenazine-2,3-diamine with the bisulfite addition products of 2-hydroxy aromatic aldehydes. researchgate.net
These synthetic strategies have enabled the preparation of a library of analogues with diverse electronic and steric properties. The strategic derivatization typically focuses on modifying the phenyl ring attached at the 2-position of the imidazo[4,5-b]phenazine core.
Table 1: Examples of Synthesized Analogues of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol
| Compound ID | Substituent (X) on Phenol Ring | Synthesis Method | Yield (%) | Reference |
| 3a | H | One-pot with Mn(OAc)₃ | 80-85 | scientific.net |
| 3b | CH₃O | One-pot with Mn(OAc)₃ | 80-85 | scientific.net |
| 3c | CH₂OH | One-pot with Mn(OAc)₃ | 80-85 | scientific.net |
| 3d | Cl | One-pot with Mn(OAc)₃ | 80-85 | scientific.net |
| 3e | Br | One-pot with Mn(OAc)₃ | 80-85 | scientific.net |
| 3h | 4-OH (2,4-dihydroxyphenyl) | Reflux in Ethanol | - | nih.gov |
Advanced Spectroscopic and Structural Characterization of Synthesized Compounds
The structural elucidation of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its analogues is accomplished through a combination of advanced spectroscopic and crystallographic techniques. These methods provide definitive evidence for the covalent framework, functional groups, and three-dimensional arrangement of the molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
High-resolution 1D (¹H and ¹³C) and 2D NMR spectroscopy are indispensable tools for confirming the atomic connectivity of the synthesized imidazo[4,5-b]phenazine derivatives. nih.gov
In ¹H NMR spectra, the aromatic protons of the phenazine and phenyl moieties typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. researchgate.net The proton of the N-H group in the imidazole ring often appears as a broad singlet at a very downfield chemical shift (δ > 13 ppm), confirming the presence of the 1H-imidazo tautomer. researchgate.net
2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish unambiguous assignments, particularly for complex structures or to differentiate between regioisomers. nih.gov For instance, HMBC can be used to confirm the connectivity between the imidazole ring and the phenazine core.
Table 2: Representative ¹H NMR Data for an Imidazo[4,5-b]phenazine Derivative
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Derivative 4a | Aromatic Protons | 8.20-8.23 | m | researchgate.net |
| Aromatic Protons | 7.85-7.87 | m | researchgate.net | |
| Imidazole N-H | 13.27 | s | researchgate.net |
(Note: Data for a representative 2-aryl-1H-imidazo[4,5-b]phenazine derivative)
Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) Applications
FTIR spectroscopy is utilized to identify the key functional groups present in the molecular structure. The spectra of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives typically exhibit characteristic absorption bands. The N-H stretching vibration of the imidazole ring is observed in the region of 3400-3200 cm⁻¹. A broad O-H stretching band from the phenol group is also expected, often overlapping with the N-H stretch. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the fused ring system are found in the 1650-1450 cm⁻¹ region. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compounds, which is crucial for confirming their elemental composition. nih.gov For example, the HRMS spectrum of 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine (3h) shows a molecular ion peak [M+H]⁺ at m/z 329.1035, which corresponds to the molecular formula C₁₉H₁₃N₄O₂. nih.gov Electron Ionization Mass Spectrometry (EI-MS) is also used for structural confirmation. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.org
While the crystal structure for the parent compound 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol is not widely detailed in all sources, structural data for closely related analogues like 2-(1H-Imidazo[4,5-f] scientific.netnih.govphenanthrolin-2-yl)phenol monohydrate have been thoroughly characterized. nih.govresearchgate.net These studies show that the fused aromatic system is largely planar. nih.govresearchgate.net The analysis often reveals significant intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, the phenolic O-H, and nitrogen atoms within the phenazine core, which dictate the crystal packing. nih.govresearchgate.net Intramolecular hydrogen bonds between the phenolic hydroxyl group and a nitrogen atom of the imidazole ring are also a common feature. nih.gov
Table 3: Illustrative Crystallographic Data for a Related Analogue
| Parameter | 2-(1H-Imidazo[4,5-f] scientific.netnih.govphenanthrolin-2-yl)phenol monohydrate |
| Molecular Formula | C₁₉H₁₂N₄O·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5272 (9) |
| b (Å) | 19.822 (4) |
| c (Å) | 16.956 (3) |
| β (°) ** | 94.15 (3) |
| Volume (ų) ** | 1517.6 (5) |
| Key Feature | Essentially planar organic molecule with intra- and intermolecular hydrogen bonding. |
| Reference | nih.govresearchgate.net |
Photophysical Properties and Luminescent Behavior of 2 1h Imidazo 4,5 B Phenazin 2 Yl Phenol Systems
Electronic Absorption and Fluorescence Emission Characteristics
The photophysical behavior of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its analogues is dictated by the interplay of the electron-donating phenolic group and the electron-accepting imidazo[4,5-b]phenazine core. This inherent donor-acceptor structure gives rise to distinct absorption and emission properties.
Analysis of Ultraviolet-Visible Absorption Profiles
The ultraviolet-visible (UV-Vis) absorption spectra of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives, when measured in methanol (B129727), exhibit characteristic absorption bands. For the parent compound, a notable absorption peak is observed around 439 nm. rsc.org Derivatives of this compound, such as those with di-tert-butyl or methoxy (B1213986) substitutions on the phenol (B47542) ring, show absorption maxima at slightly different wavelengths, for instance, 421 nm and 425 nm respectively. rsc.org These absorption bands are primarily attributed to π-π* electronic transitions within the extensive conjugated system of the imidazo[4,5-b]phenazine moiety. The position and intensity of these bands can be influenced by the nature and position of substituents on the phenolic ring.
Fluorescent Emission Spectra and Stokes Shift Analysis of 2-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol and its Derivatives
In methanolic solutions, 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives display a single, broad fluorescence emission band. scientific.netresearchgate.net For the parent compound and its derivatives substituted with methoxy (CH₃O), hydroxymethyl (CH₂OH), chlorine (Cl), and bromine (Br) on the phenolic ring, the peak emission wavelength is consistently observed around 540 nm. scientific.netresearchgate.net This emission is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. For this series of compounds, the Stokes shifts are reported to be in the range of 136-140 nm. scientific.netresearchgate.net The large Stokes shift is indicative of a substantial change in geometry or electronic distribution between the ground and excited states.
Below is an interactive data table summarizing the photophysical properties of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives in methanol. scientific.netresearchgate.net
| Compound | Substituent (X) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| 3a | H | ~400-404 | 540 | ~136-140 |
| 3b | CH₃O | ~400-404 | 540 | ~136-140 |
| 3c | CH₂OH | ~400-404 | 540 | ~136-140 |
| 3d | Cl | ~400-404 | 540 | ~136-140 |
| 3e | Br | ~400-404 | 540 | ~136-140 |
Note: The exact absorption maxima for the derivatives were not specified in the source, but the Stokes shift range was given, allowing for an estimation.
Comparative Photophysical Studies with Related Benzimidazole (B57391) and Phenazine (B1670421) Fluorophores
The photophysical properties of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol systems are distinct when compared to the well-studied 2-(2-hydroxyphenyl)benzimidazole (HPBI) derivatives. scientific.netresearchgate.net While both classes of compounds possess an intramolecular hydrogen bond and are capable of excited-state intramolecular proton transfer (ESIPT), their emission characteristics differ significantly. HPBI and its derivatives often exhibit dual fluorescence emission bands, corresponding to the locally excited (enol) form and the proton-transferred (keto) tautomer. scientific.netresearchgate.net In contrast, the 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives consistently show only a single emission band at around 540 nm in methanol. scientific.netresearchgate.net This suggests that in these systems, the emission originates predominantly from one species, likely the proton-transferred tautomer, indicating a very efficient ESIPT process.
Investigations into Excited-State Processes
The large Stokes shifts and the nature of the emission spectra in 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol systems point towards dynamic processes occurring in the excited state. The two primary phenomena considered in such systems are Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).
Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Pathways in Related Analogues
ESIPT is a photochemically induced process where a proton is transferred within a molecule, typically between a hydrogen-bond donor and acceptor pair. In analogues of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, such as other 2-(2-hydroxyphenyl) substituted heterocyclic systems, ESIPT is a well-documented phenomenon. For instance, in phenanthroimidazole derivatives containing a hydroxyl group, dual emission in non-polar solvents is observed, which is a classic sign of ESIPT, with one emission from the initial excited state and another from the proton-transferred tautomer. nih.gov The process involves the photo-excitation of the stable enol form, followed by a rapid transfer of the phenolic proton to a nitrogen atom on the imidazole (B134444) ring, creating an excited keto tautomer. This tautomer then relaxes to its ground state via fluorescence, resulting in a large Stokes-shifted emission. The observation of a single, large Stokes-shifted emission in the 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol series suggests that the ESIPT process is extremely fast and efficient, leading to the emission occurring exclusively from the keto tautomer. scientific.netresearchgate.net
Examination of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is another crucial excited-state process that can occur in molecules with distinct electron-donating and electron-accepting moieties linked by a conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state with a large dipole moment. In systems analogous to the subject compound, such as those containing a pyridine (B92270) moiety, ICT processes have been identified. nih.gov For 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, the phenol acts as the electron donor and the electron-deficient phenazine unit acts as the acceptor. The planarity of the imidazo[4,5-b]phenazine core facilitates efficient electronic communication between the donor and acceptor. While direct studies on ICT in this specific compound are limited, the donor-acceptor architecture strongly suggests that ICT characteristics contribute to its photophysical properties, likely coupled with the ESIPT process. The significant charge redistribution upon excitation would stabilize the excited state, influencing the emission wavelength and the large Stokes shift.
Rotamerism and Tautomerism in Excited States
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key feature in understanding the photophysical behavior of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol. This process involves the transfer of a proton between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring upon photoexcitation. This transfer leads to the formation of a transient tautomer in the excited state, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum.
In many o-hydroxy-substituted aromatic compounds, ESIPT can result in dual fluorescence emission bands, corresponding to the locally excited (enol) form and the proton-transferred (keto) tautomer. However, for 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives, typically only a single, broad fluorescence band is observed. researchgate.net This suggests that the ESIPT process is extremely rapid and efficient, leading to the predominance of the keto tautomer emission. The potential energy surface of the excited state is likely characterized by a very low energy barrier for proton transfer, favoring the formation of the tautomeric species.
The planarity of the molecule plays a significant role in the ESIPT process. The presence of the rigid phenazine moiety helps to maintain a planar conformation, which is conducive to intramolecular hydrogen bonding and subsequent proton transfer. Rotational isomers (rotamers) around the bond connecting the phenol and imidazole rings can exist in the ground state. However, upon excitation, the molecule is likely to adopt a more planar conformation that facilitates the ESIPT process. The excited-state dynamics are therefore dominated by the formation of the keto tautomer, which then relaxes to the ground state via fluorescence, resulting in a single emission band with a large Stokes shift, typically in the range of 136-140 nm when measured in methanol. researchgate.net
Theoretical studies on similar (hydroxyphenyl)imidazole-based compounds have shown that conical intersections between the excited state and ground state potential energy surfaces can provide an efficient non-radiative decay pathway. nih.gov The absence of dual emission in 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol could also be partly attributed to such non-radiative deactivation channels competing with the fluorescence from the enol form.
Environmental Effects on Photophysical Properties
The photophysical properties of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol are significantly influenced by its local environment. Factors such as solvent polarity, viscosity, and pH can alter the fluorescence emission characteristics of the compound, making it a sensitive probe for its surroundings.
The polarity of the solvent can have a profound effect on the fluorescence emission of solvatochromic dyes like 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol. In solvents of varying polarity, changes in the position, shape, and intensity of the fluorescence band can be observed. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For compounds that exhibit charge transfer character in the excited state, an increase in solvent polarity generally leads to a red-shift (bathochromic shift) of the emission maximum. This is due to the greater stabilization of the more polar excited state in a polar solvent environment.
The following table illustrates the effect of solvent polarity on the fluorescence emission maximum of a representative imidazole derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile. nih.gov
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |
| Toluene | 2.38 | 496 |
| Chloroform | 4.81 | 512 |
| Tetrahydrofuran | 7.58 | 516 |
| Dichloromethane | 8.93 | 523 |
| Acetone | 20.7 | 535 |
| Acetonitrile | 37.5 | 540 |
| Dimethyl sulfoxide | 46.7 | 545 |
Viscosity of the medium also plays a crucial role in the luminescent behavior of molecules that can undergo intramolecular rotation in the excited state, often referred to as "molecular rotors". nih.gov For such molecules, non-radiative decay pathways, such as torsional motion, can compete with fluorescence. In a highly viscous environment, these intramolecular rotations are hindered, which suppresses the non-radiative decay channels and leads to an enhancement of the fluorescence quantum yield and lifetime. nih.govub.edu
While 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol may not be a classical molecular rotor, restricted intramolecular rotation around the C-C bond linking the phenolic and imidazophenazine moieties can be influenced by viscosity. An increase in the viscosity of the solvent is expected to decrease the rate of non-radiative decay processes, resulting in an increased fluorescence intensity. This effect is particularly noticeable for fluorophores where a twisted intramolecular charge transfer (TICT) state can be formed. ub.edunih.gov
The table below shows a hypothetical representation of how the fluorescence quantum yield of a molecular rotor-like fluorophore might change with increasing solvent viscosity.
| Solvent | Viscosity (cP at 20°C) | Relative Fluorescence Quantum Yield (ΦF) |
| Methanol | 0.59 | 0.15 |
| Ethanol (B145695) | 1.20 | 0.25 |
| Ethylene Glycol | 16.1 | 0.60 |
| Glycerol | 1412 | 0.95 |
The fluorescence of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol is expected to be sensitive to changes in the pH of the solution due to the presence of acidic phenolic hydroxyl and basic imidazole nitrogen atoms. Protonation or deprotonation of these functional groups can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties.
In acidic solutions, the imidazole nitrogen is likely to be protonated. This can lead to a change in the absorption and emission spectra. The protonated form may exhibit different photophysical characteristics compared to the neutral molecule. Conversely, in basic solutions, the phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915) anion. This deprotonation often leads to a red-shift in the absorption and emission spectra and can sometimes result in fluorescence quenching or enhancement, depending on the specific electronic changes.
Studies on other imidazole-containing fluorescent compounds have demonstrated significant pH-dependent changes in their fluorescence. For example, a triphenylimidazole-phenylacrylonitrile derivative exhibited a noticeable shift in its emission wavelength upon changing the pH. rsc.org At a pH of 2, the emission maximum was observed at 541 nm, while at a pH of 14, two emission bands were observed at 561 nm and 671 nm. rsc.org This indicates the presence of different emissive species (neutral, protonated, and deprotonated) at different pH values.
The pH-dependent fluorescence of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol makes it a potential candidate for use as a pH-sensitive fluorescent probe. The changes in fluorescence intensity or wavelength with varying pH could be utilized for pH sensing applications.
The following table provides data on the pH-dependent fluorescence of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, illustrating the typical response of an imidazole-based fluorophore to pH changes. rsc.org
| pH | Emission Maximum (λem, nm) |
| 2 | 541 |
| 4 | 545 |
| 6 | 550 |
| 8 | 555 |
| 10 | 558 |
| 12 | 560 |
| 14 | 561, 671 |
Coordination Chemistry and Metal Ion Recognition by 2 1h Imidazo 4,5 B Phenazin 2 Yl Phenol
Formation and Characterization of Metal Complexes
The formation of metal complexes with 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives has been achieved through condensation reactions, yielding the desired ligands which are then coordinated with metal ions like uranyl (UO2 2+) and copper (Cu2+). rsc.orgrsc.org The resulting complexes have been characterized structurally, often using X-ray crystallography, and their spectroscopic properties have been detailed through absorption and emission spectra. rsc.orgrsc.org
The coordination of the uranyl (UO2 2+) ion with salimidizine and its derivatives has been studied to understand the binding interactions and their effect on the ligand's photophysical properties. rsc.org In titration experiments with salimidizine (L1), the addition of UO2 2+ resulted in a small increase in absorbance with each equivalent of the metal ion added, though no significant shifts in the UV-vis spectra were detected even after an extended reaction time. rsc.org
For a derivative, ditertbutylsalimidizine (L2), coordination with UO2 2+ required the addition of a base to facilitate the process, which was evident from the observed spectral shifts. rsc.org The free ligand exhibited a peak at 421 nm, which shifted to 440 nm upon the addition of the uranyl ion, indicating a binding event. rsc.org Similarly, with methoxysalimidizine (L3), the peak shifted from 425 nm to 441 nm upon the addition of UO2 2+. rsc.org A notable observation across all functionalized salimidizines is the enhancement of fluorescence intensity upon uranyl binding. rsc.org For the parent salimidizine, the initial emission peak at 540 nm with an intensity of 100 RFU increased to 140 RFU upon the addition of the uranyl solution. rsc.org Computational studies suggest that for the uranyl complex, the electron transition involves a ligand-to-ligand transfer with substantial participation from an f-orbital of the uranium atom. rsc.org
In contrast to the interaction with uranyl ions, the coordination of copper (Cu2+) ions with 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol leads to a dramatic quenching of fluorescence. rsc.orgrsc.org The selection of copper for comparative studies was based on its +2 oxidation state and similar charge-to-ionic radius ratio to uranyl, as well as its competitive binding behavior. rsc.org
Titration of salimidizine with Cu2+ in the presence of a base to aid deprotonation resulted in a significant bathochromic shift in the UV-Vis spectrum. rsc.org The maximum absorption (λmax) shifted from 416 nm to 455 nm after the addition of the first 0.1 equivalent of copper, and a complete shift to 485 nm was observed after adding 0.4 equivalents. rsc.org A similar bathochromic shift was observed for methoxysalimidizine (L3), where the λmax shifted from 425 nm to 463 nm upon the addition of the first equivalent of Cu2+. rsc.org Theoretical calculations indicate that for the copper complex, the electron transition is a clear ligand-to-ligand transition. rsc.org The excited state geometry is destabilized by the coordination of water, which enhances the fluorescence quenching. rsc.org
Imidazole (B134444) and benzimidazole-containing ligands are prevalent in biological systems and have been utilized in various applications, including as fluorescent probes. rsc.org Imidazophenazine systems, like salimidizine, typically act as "turn off" fluorescent sensors for metal ions. rsc.orgresearchgate.net The binding motif generally involves the nitrogen atoms of the imidazole ring and the oxygen atom of the phenol (B47542) group coordinating with the metal center. researchgate.netnih.gov The deprotonation of the phenolic hydroxyl group, often facilitated by a base, is crucial for effective coordination. rsc.org
In the case of salimidizine and its derivatives, the coordination with both uranyl and copper ions affects the electronic structure of the ligand. rsc.org For the uranyl complex, the distances between the uranium atom and the coordinating oxygen atoms increase, while the uranium-nitrogen distances shorten upon moving from the ground to the excited state. rsc.org Conversely, in the copper complex, the copper-oxygen distances increase in the excited state, while the copper-nitrogen distances remain largely unaffected. rsc.org
Fluorescence-Based Metal Ion Sensing Mechanisms
The fluorescence of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol is significantly modulated upon complexation with metal ions, forming the basis of its sensing capabilities. The contrasting effects of uranyl and copper ions on its emission intensity provide a clear distinction between the two metal ions. rsc.org
A distinctive feature of the interaction between salimidizine and metal ions is the opposing effect on its fluorescence.
Fluorescence Enhancement: The coordination of uranyl (UO2 2+) ions leads to an increase in the fluorescence intensity of salimidizine and its derivatives. rsc.orgrsc.org This "turn-on" response is a notable characteristic that can be exploited for the selective detection of uranyl ions. rsc.org
Fluorescence Quenching: In stark contrast, the addition of copper (Cu2+) ions results in a rapid and dramatic quenching of the fluorescence. rsc.orgrsc.org This "turn-off" sensing behavior is a common phenomenon for many imidazophenazine-based fluorescent sensors. researchgate.netresearchgate.net Computational analysis suggests that in the copper complex, the molecule transitions to a lower energy minimum with near-zero oscillator strength after a small energy barrier, leading to non-radiative decay and thus, fluorescence quenching. rsc.org
The complexation of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol with metal ions induces noticeable changes in its spectroscopic properties. The free ligand in methanol (B129727) exhibits a single fluorescence band with a peak wavelength of 540 nm. researchgate.netscientific.net
Upon titration with metal ions, shifts in the absorption spectra are observed, which are indicative of complex formation. For instance, the titration of ditertbutylsalimidizine (L2) with UO2 2+ showed a bathochromic shift in the absorption peak from 421 nm to 440 nm. rsc.org A more pronounced bathochromic shift was observed during the titration of salimidizine with Cu2+, with the λmax moving from 416 nm to 485 nm. rsc.org
The most significant spectroscopic signature is the change in fluorescence emission intensity. As detailed in the table below, the interaction with UO2 2+ enhances the emission, while Cu2+ quenches it.
Table 1: Spectroscopic Changes of Salimidizine and its Derivatives upon Metal Ion Coordination
| Ligand | Metal Ion | Spectroscopic Change | Observation Details |
|---|---|---|---|
| Salimidizine (L1) | UO2 2+ | Fluorescence Enhancement | Emission intensity increased from 100 RFU to 140 RFU at 540 nm. rsc.org |
| Salimidizine (L1) | Cu2+ | Fluorescence Quenching | Rapid and dramatic decrease in fluorescence intensity. rsc.org |
| Ditertbutylsalimidizine (L2) | UO2 2+ | Bathochromic Shift (Absorption) | λmax shifted from 421 nm to 440 nm. rsc.org |
| Methoxysalimidizine (L3) | UO2 2+ | Bathochromic Shift (Absorption) | λmax shifted from 425 nm to 441 nm. rsc.org |
| Methoxysalimidizine (L3) | Cu2+ | Bathochromic Shift (Absorption) | λmax shifted from 425 nm to 463 nm. rsc.org |
Investigating Selectivity and Sensitivity for Specific Metal Cations
The coordination behavior of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, also referred to as salimidizine, and its derivatives has been investigated to determine their selectivity and sensitivity towards different metal cations. rsc.org Studies have particularly focused on the interactions with uranyl (UO₂²⁺) and copper (Cu²⁺) ions, revealing distinct optical responses that highlight the compound's potential as a selective fluorescent sensor. rsc.orgrsc.org
Upon coordination with metal ions, the ligand frameworks of salimidizine derivatives can act as "turn off" fluorescence sensors. researchgate.net However, the interaction with uranyl ions presents a notable exception. rsc.orgrsc.org Research has shown a significant increase in fluorescence intensity upon the binding of UO₂²⁺ to salimidizine (L1). rsc.org In one study, the initial fluorescence intensity of a salimidizine solution centered at a peak of 540 nm increased from 100 relative fluorescence units (RFU) to 140 RFU upon the addition of a UO₂²⁺ solution. rsc.org This trend of fluorescence enhancement was observed across various functionalized salimidizine derivatives. rsc.org
In stark contrast, the addition of Cu²⁺ ions leads to a rapid quenching of fluorescence. rsc.orgrsc.org This differential response forms the basis of the selective detection of uranyl ions. The quenching phenomenon in the presence of copper is attributed to a non-radiative decay to the ground state after an initial ligand-to-ligand electron transfer. rsc.org While a similar process can occur for the uranyl complex, the decay happens in a radiative manner, leading to fluorescence. rsc.org
The selectivity is further evidenced by UV-Vis absorption titration experiments. For instance, the titration of a salimidizine derivative, ditertbutylsalimidizine (L2), with UO₂²⁺ showed a clear spectral shift. The free ligand exhibited a peak at 421 nm, which shifted to 440 nm upon the addition of just 0.1 equivalents of the metal ion, indicating coordination. rsc.org Similarly, the titration of salimidizine (L1) with Cu²⁺ resulted in a bathochromic shift from an initial peak to a new maximum at 485 nm after the addition of 0.4 equivalents of the metal. rsc.org These titrations often require the addition of a base to facilitate the deprotonation of the ligand for coordination to occur. rsc.org
Table 1: Spectroscopic Changes of Salimidizine Derivatives upon Metal Ion Coordination
| Ligand | Metal Ion | Initial λmax (nm) | Final λmax (nm) | Fluorescence Response |
|---|---|---|---|---|
| Salimidizine (L1) | UO₂²⁺ | - | - | Increased Intensity (from 100 to 140 RFU) |
| Salimidizine (L1) | Cu²⁺ | - | 485 | Quenching |
| Ditertbutylsalimidizine (L2) | UO₂²⁺ | 421 | 440 | - |
| Methoxysalimidizine (L3) | UO₂²⁺ | 425 | 441 | - |
Structural Analysis of Coordination Compounds
X-ray Crystallography of Metal-Salimidizine Complexes
While detailed crystallographic tables for the metal complexes are extensive, key structural features have been reported. For the uncomplexed ligands, such as salimidizine (L1) and its ditertbutyl derivative (L2), the asymmetric unit has been characterized, showing the spatial arrangement of the atoms. rsc.org For example, in the crystal structure of L1, the distance between the phenolic oxygen (O1) and the nearby imidazole nitrogen (N1) is 2.587(19) Å. rsc.org This intramolecular distance is a crucial parameter that changes upon coordination to a metal ion. rsc.org
Crystallographic data has been obtained for coordination complexes with both uranyl (UO₂²⁺) and copper (Cu²⁺). rsc.orgrsc.org The analysis of these structures confirms the binding of the metal ion to the salimidizine ligand. The data allows for a detailed comparison of the structural changes that occur within the ligand upon complexation and how different metal ions are accommodated.
Elucidation of Coordination Geometries and Bonding Parameters
Structural analysis reveals how 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol acts as a ligand. It typically coordinates to metal ions through a bidentate O-N binding site, involving the deprotonated phenolic oxygen and one of the nitrogen atoms of the imidazole ring. rsc.org
Upon binding to a metal ion, the geometry of the ligand is altered to accommodate the metal center. A key indicator of this is the change in the intramolecular distance between the coordinating oxygen and nitrogen atoms. For instance, upon complexation, the O-N distance within the ligand expands. rsc.org This structural rearrangement is a direct consequence of the formation of coordination bonds with the metal ion.
Computational studies, specifically Density Functional Theory (DFT), have been employed to further examine the geometries of the ground and excited electronic states of the metal complexes. rsc.org For the uranyl complex with salimidizine (L1), calculations show that upon moving from the ground to the excited state, the U-O distances increase by approximately 0.2 Å, while the U-N distances shorten by about 0.04 Å. rsc.org These computational insights complement the experimental X-ray data, providing a more complete picture of the bonding and electronic transitions that govern the distinct optical properties of these complexes. rsc.org
Table 2: Selected Interatomic Distances (Å) in Salimidizine Ligands
| Compound | Atom 1 | Atom 2 | Distance (Å) |
|---|---|---|---|
| Salimidizine (L1) | O1 | N1 | 2.587(19) |
Computational and Theoretical Investigations of 2 1h Imidazo 4,5 B Phenazin 2 Yl Phenol Systems
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for its ability to accurately predict the geometric and electronic properties of molecules.
Electronic Structure Calculations of Ground State Geometries
Quantum chemical calculations have been employed to describe the ground state electronic structure of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, often in the context of its coordination with metal ions. rsc.org For the isolated ligand, crystallographic data reveals key structural parameters. For instance, the intramolecular distance between the phenolic oxygen (O1) and the imino nitrogen (N1) is a critical parameter for potential intramolecular hydrogen bonding and proton transfer processes. rsc.org In a crystal structure of the ligand, this O1-N1 distance was determined to be 2.587(19) Å. rsc.org
When this ligand coordinates with a metal ion, such as in the [L1]UO2(OAc)(DMSO) complex, where L1 is 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, this O-N distance expands to accommodate the metal. rsc.org This demonstrates the flexibility of the molecule's geometry and the influence of intermolecular interactions on its structure.
Energetic Landscape Analysis of Tautomeric and Rotameric Forms
The structure of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol allows for the existence of different tautomers and rotamers, which can significantly influence its photophysical properties. A key potential process is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole (B134444) ring in the excited state. researchgate.net This process leads to the formation of a keto-tautomer, which often has distinct emission properties compared to the initial enol-form.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is a powerful computational method for investigating the electronic excited states of molecules, allowing for the prediction of absorption and emission spectra and providing insights into the nature of electronic transitions.
Prediction of Absorption and Emission Spectra
Experimental studies on derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol in methanol (B129727) have shown a single fluorescence band with a peak wavelength around 540 nm. researchgate.net The Stokes shifts, which are the difference between the absorption and emission maxima, were observed to be in the range of 136-140 nm for these derivatives. researchgate.net
TD-DFT calculations have been performed on the coordination complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol to predict their absorption wavelengths. rsc.org For uranyl complexes, theoretical absorption wavelengths were calculated to be 415 and 419 nm. rsc.org For copper complexes, the predicted wavelengths were 455 and 466 nm. rsc.org These calculations were performed using the Gaussian 16 software package. rsc.org
| Complex | Theoretical Absorption Wavelength (nm) |
| Uranyl Complex 1 | 415 |
| Uranyl Complex 2 | 419 |
| Copper Complex 1 | 455 |
| Copper Complex 2 | 466 |
*This table presents theoretical absorption wavelengths for metal complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol as calculated by TD-DFT. rsc.org
Characterization of Natural Transition Orbitals (NTOs) and Electronic Excitations
Natural Transition Orbitals (NTOs) provide a compact and insightful picture of the electronic excitations in a molecule. Analysis of NTOs for the metal complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol has revealed the nature of their electronic transitions. rsc.org
For a copper complex, the electron transition was characterized as a clear ligand-to-ligand charge transfer. rsc.org In the case of a uranyl complex, the transition was also primarily a ligand-to-ligand transfer, but with a notable involvement of the f-orbitals of the uranium atom. rsc.org This analysis helps in understanding how the central metal ion influences the electronic properties of the ligand.
Computational Insights into Excited-State Intramolecular Processes and Charge Transfer
Computational studies provide crucial insights into dynamic processes that occur in the excited state. For molecules like 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, ESIPT is a significant potential excited-state process. The presence of an intramolecular hydrogen bond between the phenolic proton and the imidazole nitrogen creates a pathway for this proton transfer upon photoexcitation.
The character of the electronic transitions, as revealed by NTO analysis, points towards intramolecular charge transfer (ICT) processes. In the metal complexes, the transitions are described as ligand-to-ligand charge transfer, indicating a redistribution of electron density across the organic framework upon excitation. rsc.org The efficiency and nature of these charge transfer processes are fundamental to the observed photophysical properties, such as fluorescence.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation have emerged as indispensable tools in the field of chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecular systems. For the compound 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, these computational techniques have been instrumental in elucidating its behavior, particularly its interactions with metal ions and its response to different solvent environments.
Exploration of Ligand-Metal Interactions and Binding Energetics
Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in understanding the coordination chemistry of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, also referred to in some literature as "salimidizine" (L1), with various metal ions. These investigations focus on the nature of the bonding, the geometry of the resulting complexes, and the energetics of these interactions.
A notable study explored the coordination of this ligand with uranyl (UO₂²⁺) and copper (Cu²⁺) ions. rsc.orgrsc.org Quantum chemical calculations were performed to describe the ground and excited electronic states of the resulting complexes. rsc.orgrsc.org These theoretical approaches have been successfully used to predict the geometries of the metal complexes and to understand the nature of the ligand-metal bond.
In the case of the uranyl complex, DFT calculations revealed the coordination of the ligand to the metal center. Upon binding, the distance between the oxygen and nitrogen atoms of the bidentate O-N binding site expands to accommodate the metal ion. rsc.org For instance, the O1-N1 distance in the free ligand was calculated to be 2.587(19) Å, which increased to 2.767(9) Å in the uranyl complex. rsc.org
The electronic transitions in these complexes have also been a subject of computational investigation. For the copper complex, the electron transition is characterized as a ligand-to-ligand transition. rsc.org In contrast, for the uranyl complex, the same ligand-to-ligand transition shows significant involvement of the f-orbitals of the uranium atom. rsc.org
While detailed computational studies on a wide array of first-row transition metals like nickel and iron with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol are not extensively documented in the available literature, the established use of this ligand framework with such metals suggests a promising area for future computational exploration. rsc.org The imidazole and benzimidazole (B57391) moieties are known to act as bidentate ligands, forming stable complexes with various transition metals. rsc.org
Table 1: Selected Calculated Bond Distances in 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its Uranyl Complex rsc.org
| Bond | Distance in Free Ligand (Å) | Distance in Uranyl Complex (Å) |
| O1-N1 | 2.587(19) | 2.767(9) |
Computational Prediction of Spectroscopic Responses in Solution Phase
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules in different environments. This approach has been applied to understand the spectroscopic properties of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives.
Computational studies on derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol have shown a good correlation between theoretically calculated and experimentally measured ultraviolet-visible (UV-Vis) absorption spectra. For instance, the absorption spectra of various substituted derivatives have been measured in methanol, revealing characteristic absorption bands. researchgate.net
Furthermore, the fluorescence properties of these compounds have been investigated. A notable characteristic of some derivatives is a single fluorescence band with a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. researchgate.net For a series of derivatives, this Stokes shift was observed to be in the range of 136-140 nm in methanol. researchgate.net
The influence of the solvent on the spectroscopic properties is a critical aspect that can be effectively modeled using computational methods. While specific TD-DFT studies detailing the solvatochromic effects on 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol are not extensively available in the searched literature, the methodologies for such predictions are well-established. These calculations typically involve incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations to simulate the solvent environment.
Theoretical calculations have also been used to predict the absorption wavelengths of the metal complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol. For the uranyl and copper complexes, the theoretical absorption wavelengths were calculated to be 415 and 419 nm, and 455 and 466 nm, respectively. rsc.org These calculations indicated that the coordination of a solvent molecule has a minor effect on the absorption wavelengths. rsc.org
Table 2: Experimental Spectroscopic Data for 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol Derivatives in Methanol researchgate.net
| Derivative Substituent (X) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| H | Not Specified | ~540 | ~136-140 |
| CH₃O | Not Specified | ~540 | ~136-140 |
| CH₂OH | Not Specified | ~540 | ~136-140 |
| Cl | Not Specified | ~540 | ~136-140 |
| Br | Not Specified | ~540 | ~136-140 |
Mechanistic Biological Activity Studies of Imidazophenazine Derivatives
Molecular Inhibition of Dengue Virus Protease (DENV2 NS2B-NS3)
The Dengue virus non-structural protein 3 (NS3) protease, along with its cofactor NS2B, is essential for viral replication, making it a significant target for the development of antiviral therapies. nih.govmdpi.com Imidazophenazine derivatives have emerged as a noteworthy class of compounds investigated for their inhibitory effects against this crucial enzyme.
Substituted imidazole (B134444) scaffolds are recognized for a wide range of biological activities, including antiviral properties. nih.govresearchgate.net Building on this, researchers have synthesized and studied a series of imidazole-phenazine derivatives as potential inhibitors of the Dengue virus type 2 (DENV2) NS2B-NS3 protease. nih.govnih.gov These compounds are developed through a two-step process involving the condensation of 2,3-diaminophenazine with various benzaldehyde (B42025) derivatives. researchgate.netnih.gov The resulting imidazophenazine structure serves as a scaffold for developing potential anti-dengue agents by targeting the viral protease. nih.gov
To elucidate the binding mechanism of these compounds, in silico molecular docking studies have been conducted. nih.gov These simulations aim to identify the binding energy and conformation of the derivatives within the active site of the DENV2 NS2B-NS3 protease. researchgate.netnih.gov The active site contains a catalytic triad (B1167595) of His51, Asp75, and Ser135. mdpi.com Computational studies on two nitro-benzylidene phenazine (B1670421) derivatives showed stable binding in the primary pocket of the protease, with MM-PBSA binding energies ranging from -17.01 to -22.53 kcal/mol. nih.govresearchgate.net Docking results for promising inhibitor candidates, such as compounds designated 3e and 3k in one study, revealed calculated binding energies of -8.5 and -8.4 kcal/mol, respectively, which compared favorably to the control, quercetin (B1663063) (-7.2 kcal/mol). researchgate.netnih.gov These findings suggest a high affinity of the imidazophenazine hits towards the enzyme's catalytic site. frontiersin.org
The inhibitory activity of synthesized imidazophenazine derivatives has been confirmed through in vitro DENV2 NS2B-NS3 protease assays using a fluorogenic substrate. researchgate.netnih.gov In one study, a series of thirteen derivatives were tested, with most showing over 50% inhibition at a concentration of 700 μM. nih.gov Two para-substituted imidazophenazines, in particular, were identified as promising lead molecules. researchgate.netnih.gov Compound 3e , which has a nitro group, and compound 3k , featuring a trifluoromethoxy group, demonstrated the most potent inhibition compared to other derivatives in the series. nih.gov Their half-maximal inhibitory concentration (IC50) values indicated a stronger inhibitory effect than the quercetin control used in the study. researchgate.netnih.gov
| Compound | Substituent Group | Position | IC50 (μM) |
|---|---|---|---|
| 3e | –NO2 | para | 54.8 |
| 3k | –OCF3 | para | 71.9 |
| 3a | -H | - | 85.9 |
| 3d | -F | para | 79.0 |
| 3f | -Cl | para | 92.7 |
| 3i | -OCH3 | para | 92.1 |
| Quercetin (Control) | - | - | 104.8 |
Topoisomerase Inhibition Properties
DNA topoisomerases (Topo) are vital enzymes that manage the topological state of DNA and are validated targets for cancer therapy. nih.gov Inhibitors can act as "poisons" by trapping the enzyme-DNA complex, leading to DNA damage and cell death, a desirable mechanism for anticancer drugs. nih.govekb.eg
Certain imidazophenazine analogues have been identified as dual inhibitors of human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.egresearchgate.net A single compound that can inhibit both enzymes could offer advantages by improving activity and potentially reducing the toxic side effects seen with combination therapies. nih.gov In a study of various 2-aryl imidazo[4,5-b]phenazines, several compounds showed promising activity. ekb.eg Compound 4e was found to be the most potent derivative against Topo I, with an IC50 value comparable to the reference drug camptothecin (B557342). ekb.egresearchgate.net Meanwhile, derivatives 4f and 4g displayed potency against Topo IIα comparable to etoposide (B1684455). ekb.egresearchgate.net The mechanism of these compounds resembles that of topoisomerase poisons, where they stabilize the topoisomerase/DNA cleavage complex and prevent the DNA re-ligation step. ekb.egekb.egresearchgate.net
| Compound | Target | IC50 (μM) | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|---|
| 4e | Topo I | 29.25 | Camptothecin | 25.71 |
| 4f | Topo IIα | 26.74 | Etoposide | 20.52 |
| 4g | Topo IIα | 22.72 | Etoposide | 20.52 |
The dual inhibitory activity of imidazophenazine derivatives is linked to their ability to interact with DNA. ekb.eg Compounds that bind to DNA through intercalation are a major class of dual topoisomerase inhibitors. nih.gov Molecular docking simulations of imidazophenazine derivatives revealed that their polycyclic scaffold can fit into the DNA cleavage site. ekb.egresearchgate.net This positioning allows the compounds to stack between the base pairs via π-π stacking interactions. ekb.egresearchgate.net This intercalation into the DNA helix stabilizes the transient topoisomerase-DNA cleavage complex, which blocks the re-ligation of the DNA strands. ekb.egekb.eg By preventing this crucial step in the enzyme's catalytic cycle, the compounds effectively modulate DNA topology, leading to an accumulation of DNA breaks and triggering cell death pathways. nih.govekb.eg
Insights from Molecular Docking into Topoisomerase Binding Sites
Molecular docking simulations have provided significant insights into the binding mechanisms of imidazophenazine derivatives with topoisomerase enzymes, crucial regulators of DNA topology. These computational studies suggest that these compounds can act as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.egekb.egresearchgate.net
For Topo I, docking studies reveal that the planar polycyclic scaffold of imidazophenazine derivatives intercalates between DNA base pairs at the cleavage site. This mode of binding is stabilized by several π-π stacking interactions with the surrounding DNA bases. This action prevents the re-ligation of the DNA strand, ultimately stabilizing the topoisomerase/DNA cleavage complex. ekb.egresearchgate.net One study found a particular derivative, compound 4e, to be the most potent against Topo I, with an IC50 value of 29.25 µM, comparable to the known inhibitor camptothecin (IC50 = 25.71 µM). ekb.egresearchgate.net
In the case of Topo IIα, molecular docking also indicates that these derivatives bind to the DNA cleavage site. ekb.egresearchgate.net The imidazophenazine core stacks between the DNA base pairs, interfering with the enzyme's function. Derivatives 4f and 4g, for instance, showed potency comparable to etoposide, a known Topo IIα inhibitor, with IC50 values of 26.74 µM and 22.72 µM, respectively, compared to etoposide's 20.52 µM. ekb.egresearchgate.net The interaction of these compounds within the binding pocket of Topo IIα is a key area of investigation for developing new anticancer agents.
Table 1: Inhibitory Concentrations (IC50) of Imidazophenazine Derivatives against Topoisomerase I and IIα
| Compound | Topo I IC50 (µM) | Topo IIα IC50 (µM) |
|---|---|---|
| 4e | 29.25 | Not Reported |
| 4f | Not Reported | 26.74 |
| 4g | Not Reported | 22.72 |
| Camptothecin (Control) | 25.71 | Not Applicable |
| Etoposide (Control) | Not Applicable | 20.52 |
Data sourced from a study on imidazo[4,5-b]phenazines as dual topoisomerase inhibitors. ekb.egresearchgate.net
Antimicrobial and Antibiofilm Activity Research
Investigation of Broader Benzimidazole (B57391) Pharmacophore Activity Against Pathogens
The benzimidazole scaffold, a core component of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol, is a well-established pharmacophore with a broad spectrum of antimicrobial activities. pharmacophorejournal.comnih.gov Benzimidazole derivatives are known to be effective against a variety of microorganisms, including bacteria and fungi. nih.govbanglajol.info Their structural similarity to purine (B94841) nucleoside bases allows them to interact with biopolymers in living systems. nih.gov
The antimicrobial efficacy of benzimidazoles is attributed to their ability to inhibit key cellular processes. For instance, some derivatives have been shown to inhibit the biosynthesis of ergosterol, an essential component of fungal and protozoan cell membranes. nih.gov This disruption of the cell membrane leads to cell death. In bacteria, these compounds have been found to be effective against various strains, and their mechanism of action is often linked to the inhibition of DNA synthesis or other vital enzymatic activities. nih.gov
Molecular Targets for Antimicrobial Action (e.g., Filamenting Temperature-Sensitive Protein Z)
A significant molecular target for the antimicrobial activity of benzimidazole derivatives is the Filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. nih.gov It polymerizes to form the Z-ring at the site of cell division, a critical step in bacterial cytokinesis. nih.gov
Several studies have demonstrated that benzimidazole derivatives can inhibit FtsZ polymerization. nih.govtandfonline.com For example, novel trisubstituted benzimidazoles have been shown to inhibit the assembly of Mycobacterium tuberculosis (Mtb) FtsZ in a dose-dependent manner. nih.gov Molecular docking studies have further revealed that these compounds can bind to the interdomain cleft of FtsZ, a site essential for its function. tandfonline.com This inhibition of FtsZ leads to a disruption of cell division, resulting in bacterial cell elongation and eventual death. tandfonline.com The lack of a close human homologue to FtsZ makes it an attractive target for the development of new antibacterial agents with potentially low host toxicity. nih.gov
Table 2: Antimicrobial Activity of Benzimidazole Derivatives Targeting FtsZ
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Trisubstituted Benzimidazoles | M. tuberculosis H37Rv | 0.5-6 |
| Benzo[d]imidazole-2-carboxamide 1k | Isoniazid-resistant M. tuberculosis H37Rv | 0.78 |
| Benzo[d]imidazole-2-carboxamide 1o | Isoniazid-resistant M. tuberculosis H37Rv | 0.78 |
| Benzo[d]imidazole-2-carboxamide 1e | Isoniazid-resistant M. tuberculosis H37Rv | 3.125 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. nih.govtandfonline.com
Other Investigated Biological Activities (e.g., anticancer, antiproliferative, tuberculostatic at a molecular level)
The imidazophenazine scaffold has been the subject of research for various other biological activities, primarily focusing on its potential as an anticancer and tuberculostatic agent.
The anticancer and antiproliferative properties of imidazophenazine derivatives are often linked to their ability to act as topoisomerase inhibitors, as discussed previously. ekb.egekb.egresearchgate.net By stabilizing the DNA-topoisomerase complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. For instance, one study showed that compound 4f induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. ekb.egresearchgate.net This compound also demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines, with growth inhibition percentages ranging from 11-82%. ekb.egresearchgate.net
In the context of tuberculostatic activity , imidazo[4,5-b]pyridine derivatives, which are structurally related to imidazophenazines, have shown potential against Mycobacterium tuberculosis. nih.gov The lipophilicity of these compounds appears to be a crucial factor for their activity, likely facilitating their penetration through the mycolic acid-rich cell wall of the bacterium. nih.govnih.gov While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with essential enzymes or disrupt the cell envelope. nih.gov For example, some riminophenazines, which share the phenazine core, are thought to act through redox cycling, leading to the production of reactive oxygen species that are toxic to the bacteria. nih.govmdpi.comresearchgate.net
Table 3: Anticancer Activity of Imidazophenazine Derivatives
| Compound | Cell Line | Cancer Type | Growth Inhibition (%) |
|---|---|---|---|
| 4f | MOLT-4 | Leukemia | 82 |
| 4e | SK-OV-3 | Ovarian Cancer | 88 |
| 4b | M14 | Melanoma | 51 |
| 6a | T-47D | Breast Cancer | 44 |
Growth inhibition percentages were determined at a 10 micromolar concentration of the compounds. ekb.egekb.egresearchgate.net
Structure Property and Structure Activity Relationship Sar/spr Studies for 2 1h Imidazo 4,5 B Phenazin 2 Yl Phenol
Correlation Between Substituent Effects and Photophysical Responses
The photophysical properties of the 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol framework are highly sensitive to the nature and position of substituents on its aromatic rings. The extended π-conjugation of the imidazo[4,5-b]phenazine system gives rise to distinct absorption and fluorescence spectra, which can be modulated by introducing various functional groups.
Research has demonstrated that the synthesis of derivatives with substituents such as methoxy (B1213986) (-OCH3), hydroxymethyl (-CH2OH), chloro (-Cl), and bromo (-Br) on the terminal phenol (B47542) ring leads to noticeable changes in their optical properties. researchgate.netrsc.org When measured in methanol (B129727), these o-hydroxy derivatives exhibit a single fluorescence band, with the peak wavelength around 540 nm. researchgate.netrsc.org The introduction of these groups can alter the electron density of the molecule, thereby affecting the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and influencing the absorption (λ_abs) and emission (λ_em) maxima. researchgate.net
For instance, studies on derivatives including t-butyl, cyano, and methoxy groups have provided further insight into these structure-property relationships. rsc.org The absorption spectra of these compounds are influenced by the electronic nature of the substituent. For example, a methoxy-substituted derivative (methoxysalimidizine) shows a maximum absorption (λ_max) centered at 425 nm. rsc.org The specific effects of various substituents on the photophysical properties are detailed in the table below.
| Compound | Substituent (on Phenol Ring) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |
|---|---|---|---|---|
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | -H (Parent Compound) | 439 | 540 | rsc.org |
| Methoxysalimidizine | -OCH3 | 425 | Data Not Specified | rsc.org |
| Ditertbutylsalimidizine | Di-t-butyl | 421 | Data Not Specified | rsc.org |
| General Derivatives | -CH2OH, -Cl, -Br | Data Not Specified | ~540 | researchgate.net |
Impact of Structural Modifications on Metal Ion Sensing Selectivity and Sensitivity
The inherent structural features of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol, including the nitrogen atoms of the imidazole (B134444) and phenazine (B1670421) rings and the phenolic hydroxyl group, make it an excellent candidate for a fluorescent chemosensor for metal ions. Structural modifications to this scaffold have been shown to significantly impact its selectivity and sensitivity.
The parent compound itself has been identified as a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺) in a DMSO solution. researchgate.netnih.gov This sensing capability is evident through a "turn-off" mechanism, where the fluorescence intensity of the compound is quenched upon binding with Fe³⁺. The sensor demonstrates remarkable selectivity for Fe³⁺ over a range of other common cations, including Hg²⁺, Ag⁺, Ca²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, and Mg²⁺. researchgate.netnih.gov The detection limit for Fe³⁺ was determined to be 4.8 x 10⁻⁶ M. researchgate.netnih.gov
Furthermore, modifying the core structure influences its interaction with other metal ions. For example, while the parent compound is selective for Fe³⁺, a related derivative, 1,3-dihydro-2H-imidazo[4,5-b]phenazine-2-thione, where the phenol group is replaced by a thione moiety, acts as an ultrasensitive and ratiometric chemosensor for mercury ions (Hg²⁺). scholaris.caresearchgate.net This highlights how targeted structural changes can shift the sensing preference from one metal ion to another.
Coordination studies with other metals, such as uranyl (UO₂²⁺) and copper (Cu²⁺), further illustrate the structure-dependent sensing behavior. rsc.org Titration experiments with derivatives like salimidizine revealed a distinct difference in the fluorescence response. Upon coordination with UO₂²⁺, the fluorescence intensity is enhanced. In stark contrast, coordination with Cu²⁺ leads to a dramatic quenching of fluorescence. rsc.org This differential response underscores the potential for developing sensors that can distinguish between various metal ions based on structural modifications. rsc.org
| Compound/Derivative | Target Ion | Sensing Response | Detection Limit | Competing Ions (No Interference) | Reference |
|---|---|---|---|---|---|
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | Fe³⁺ | Fluorescence Quenching | 4.8 x 10⁻⁶ M | Hg²⁺, Ag⁺, Ca²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, Mg²⁺ | researchgate.netnih.gov |
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | UO₂²⁺ | Fluorescence Enhancement | Not Specified | - | rsc.org |
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | Cu²⁺ | Fluorescence Quenching | Not Specified | - | rsc.org |
| Imidazo[4,5-b]phenazine-2-thione | Hg²⁺ | Ratiometric Change | 0.167 nM | Ag⁺, Cd²⁺, Cr³⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺, Pb²⁺, Zn²⁺ | scholaris.caresearchgate.net |
Rationalizing Chemical Structure-Dependent Biological Activity Through Molecular Docking and SAR Analysis
Derivatives of the 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol scaffold have demonstrated a range of biological activities, including potent anticancer and antiviral properties. Structure-activity relationship (SAR) and molecular docking studies have been instrumental in rationalizing these activities and guiding the design of more potent compounds.
In the realm of anticancer research, certain 2-(hetero)aryl imidazo[4,5-b]phenazines have been identified as dual inhibitors of human topoisomerase I (Topo I) and IIα (Topo IIα), enzymes crucial for DNA replication and transcription in cancer cells. researchgate.netekb.eg SAR studies revealed that the nature of the substituent at the 2-position of the imidazo[4,5-b]phenazine core is critical for cytotoxic activity. For instance, compound 4e (bearing a 2-hydroxyphenyl group) was the most potent against Topo I, with an IC₅₀ value comparable to the clinical drug camptothecin (B557342). ekb.eg Derivatives 4f (with a 2-furyl group) and 4g (with a 2-thienyl group) displayed significant potency against Topo IIα, comparable to etoposide (B1684455). ekb.eg
Molecular docking simulations provided a mechanistic rationale for these findings. The planar polycyclic scaffold of the imidazophenazine derivatives intercalates into the DNA cleavage site, engaging in several π-π stacking interactions with the surrounding DNA base pairs. researchgate.netekb.eg This stabilizes the topoisomerase/DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to cancer cell death. ekb.eg
Similarly, in antiviral research, a series of imidazole phenazine derivatives were synthesized and evaluated as inhibitors of the dengue virus NS2B-NS3 protease. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the terminal benzene (B151609) ring. Molecular docking of the most potent compounds into the active site of the protease helped to elucidate the binding mechanism and understand the structure-activity relationship, paving the way for the development of new anti-dengue agents. nih.gov
| Compound Derivative | Substituent at 2-position | Biological Target | Activity Metric | Key SAR/Docking Findings | Reference |
|---|---|---|---|---|---|
| Compound 4e | 2-Hydroxyphenyl | Topo I | IC₅₀ = 29.25 µM | Potent Topo I inhibitor, comparable to camptothecin (IC₅₀ = 25.71 µM). | ekb.eg |
| Compound 4f | 2-Furyl | Topo IIα | IC₅₀ = 26.74 µM | Comparable potency to etoposide (IC₅₀ = 20.52 µM); broad cytotoxic spectrum. | ekb.eg |
| Compound 4g | 2-Thienyl | Topo IIα | IC₅₀ = 22.72 µM | Comparable potency to etoposide; promising drug-like properties. | ekb.eg |
| 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine | 2,4-Dihydroxyphenyl | DENV2 NS2B-NS3 protease | Inhibitory Activity | Interaction with the protease active site confirmed via docking. | nih.gov |
Future Research Directions and Potential Academic Applications
Development of Advanced Fluorescent Probes for Biosensing and Imaging
The extended π-conjugated system of the imidazo[4,5-b]phenazine core endows 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives with intrinsic fluorescence, making them excellent candidates for the development of advanced optical sensors. Research has shown that these compounds can function as fluorescence sensors for detecting both organic molecules and metal ions. researchgate.net Typically, they operate as "turn-off" sensors, where the fluorescence is quenched upon binding to an analyte. researchgate.net
Derivatives of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol exhibit a distinct fluorescence profile, with a single emission band observed around 540 nm and substantial Stokes shifts ranging from 136 to 140 nm. researchgate.net This large separation between excitation and emission wavelengths is highly desirable for sensitive detection, as it minimizes self-quenching and background interference.
Future research will likely focus on designing probes with enhanced selectivity and sensitivity for specific biological targets. By modifying the substituents on the phenol (B47542) ring, it is possible to tune the electronic properties and binding affinity of the molecule, enabling the detection of a wide range of analytes, from metal ions crucial in biological processes to disease-related biomarkers. The development of ratiometric and "turn-on" fluorescent probes, which offer built-in self-calibration and improved signal-to-noise ratios, represents a particularly promising direction for creating more reliable and robust biosensing and cellular imaging tools.
| Derivative Substituent (X) | Emission Peak (λem) | Stokes Shift | Sensing Application |
|---|---|---|---|
| -H, -CH3O, -CH2OH, -Cl, -Br | ~540 nm | 136-140 nm | Metal Ion "Turn-Off" Sensing |
Rational Design Strategies for Enhanced Therapeutic Potency in Biological Systems
The imidazole-phenazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov This provides a strong foundation for the rational design of new therapeutic agents based on the 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol framework.
Recent studies have highlighted the potential of imidazo[4,5-b]phenazines as dual inhibitors of topoisomerase I and IIα, enzymes critical for DNA replication in cancer cells. researchgate.netekb.eg Specific derivatives have demonstrated significant cytotoxic activity against leukemia, breast cancer, and ovarian cancer cell lines. ekb.eg For instance, compound 4e was identified as a potent Topo I inhibitor, while compounds 4f and 4g showed potency against Topo IIα comparable to the established drug etoposide (B1684455). researchgate.netekb.eg
Furthermore, the scaffold has been explored for antiviral applications. Certain para-substituted imidazole (B134444) phenazines have emerged as promising inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication. nih.gov Compounds 3e and 3k exhibited notable inhibitory activity with IC₅₀ values of 54.8 μM and 71.9 μM, respectively. nih.gov
Future work will involve systematic structure-activity relationship (SAR) studies to optimize the therapeutic index of these compounds. By introducing a variety of functional groups at different positions on the aromatic rings, researchers can modulate factors such as target affinity, selectivity, solubility, and metabolic stability to design analogues with enhanced potency and reduced off-target effects.
| Compound | Biological Target | Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Derivative 4e | Topoisomerase I | 29.25 µM | Anticancer |
| Derivative 4f | Topoisomerase IIα | 26.74 µM | Anticancer |
| Derivative 3e | DENV2 NS2B-NS3 Protease | 54.8 µM | Antiviral (Anti-dengue) |
Exploration of Novel Synthetic Methodologies for Diversified Analogues
The ability to generate a wide array of analogues is crucial for both developing structure-activity relationships and discovering new applications. Several efficient synthetic routes to 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives have been established.
One notable method is a convenient one-pot synthesis where 2-hydroxy aromatic aldehydes react with phenazine-2,3-diamines at room temperature in the presence of manganese(III) acetate (B1210297), achieving yields of 80-85%. researchgate.net Another effective approach involves the condensation of 2,3-diaminophenazine with various benzaldehyde (B42025) derivatives in ethanol (B145695) under reflux, which proceeds through an intermediate Schiff base followed by in-situ cyclodehydrogenation. nih.gov This catalyst-free method aligns with the principles of green chemistry. nih.gov
Future research in this area will aim to develop even more efficient, versatile, and environmentally friendly synthetic strategies. This could include exploring novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to accelerate the production of compound libraries. The development of methods for late-stage functionalization would also be highly valuable, allowing for the rapid diversification of complex analogues from a common intermediate.
| Method | Reactants | Conditions | Key Features |
|---|---|---|---|
| One-Pot Synthesis | 2-hydroxy aromatic aldehydes + phenazine-2,3-diamines | Manganese(III) acetate, room temperature | High yield (80-85%), convenient |
| Condensation/Cyclization | 2,3-diaminophenazine + benzaldehyde derivatives | Ethanol, reflux | Catalyst-free, green chemistry approach |
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of how these molecules function at a molecular level is key to their rational design and application. The structural elucidation and characterization of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivatives have been robustly supported by a suite of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). nih.gov
Beyond static characterization, advanced spectroscopic methods can provide dynamic insights. For example, UV-visible absorption and fluorescence spectroscopy have been instrumental in studying the coordination of these ligands with metal ions. researchgate.net Future investigations could employ time-resolved fluorescence spectroscopy to probe the excited-state dynamics that govern the compound's sensing capabilities.
Furthermore, the integration of computational studies, such as Density Functional Theory (DFT), will be crucial. DFT calculations can rationalize observed spectroscopic properties and provide detailed insights into the electronic structure and intermolecular interactions that are difficult to probe experimentally. mdpi.com Molecular docking simulations have already proven valuable in understanding how these compounds bind to biological targets like topoisomerase and viral proteases, guiding the design of more potent inhibitors. researchgate.netekb.eg
| Technique | Insight Provided |
|---|---|
| NMR (1D & 2D), FTIR, HRMS | Structural confirmation and elucidation of new analogues. nih.gov |
| UV-Vis and Fluorescence Spectroscopy | Characterization of photophysical properties and study of interactions with analytes (e.g., metal ions). researchgate.net |
| X-ray Crystallography | Precise determination of three-dimensional molecular structure and solid-state packing. nih.gov |
| Computational (DFT, Molecular Docking) | Rationalization of electronic properties and prediction of binding modes with biological targets. ekb.eg |
Multidisciplinary Research Collaborations for Translational Studies
Translating the fundamental promise of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol into real-world applications is an endeavor that inherently requires collaboration across multiple scientific disciplines. The journey from a molecule synthesized in a lab to a clinically used therapeutic or a commercially available diagnostic tool is complex and multifaceted.
For therapeutic development, a synergistic effort is needed among:
Synthetic and Medicinal Chemists to design and create novel, optimized analogues.
Computational Chemists to perform in silico screening and predict binding interactions, thereby prioritizing synthetic targets. ekb.eg
Biologists and Pharmacologists to conduct in vitro and in vivo assays to evaluate efficacy, determine mechanisms of action, and assess preclinical safety.
Clinical Researchers to ultimately design and conduct human trials for the most promising candidates.
Similarly, the development of advanced biosensors will depend on collaborations between synthetic chemists, materials scientists (for potential integration onto surfaces or into nanomaterials), analytical chemists (to validate sensor performance), and biologists or environmental scientists who can apply these new tools to solve pressing problems in their respective fields. The successful translation of academic research on this compound will therefore hinge on fostering these vital, interdisciplinary partnerships.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of 2-chloroimidazo[4,5-b]phenazine with substituted aldehydes under reflux in DMF with acetic acid as a catalyst. For example, General Procedure I involves refluxing equimolar amounts of aldehyde and imidazo[4,5-b]phenazine precursor in DMF for 4 hours, followed by purification via flash chromatography (Pet. Ether/EtOAc gradient). Yield optimization (e.g., 76–82%) requires precise stoichiometry and controlled cooling post-reaction to precipitate the product .
Q. How is structural characterization of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol performed, and what key spectral data should researchers prioritize?
- Methodological Answer : Characterization relies on NMR (400 MHz, DMSO-d6) to confirm aromatic proton environments (e.g., δH 7.01–8.39 ppm for phenolic and imidazo-phenazine protons) and elemental analysis (C, H, N within ±0.1% of theoretical values). High-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., monoclinic P21/c system, Z=4) further validates molecular geometry and hydrogen bonding patterns .
Q. What in vitro assays are recommended for evaluating the compound’s biological activity?
- Methodological Answer : Standard assays include:
- Antiproliferative Activity : NCI-60 cell line screening using sulforhodamine B (SRB) assay .
- Topoisomerase Inhibition : DNA relaxation assays with Topo I/IIα kits to quantify IC50 values via gel electrophoresis .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with propidium iodide and Annexin V staining .
Advanced Research Questions
Q. How can molecular docking simulations guide the design of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives for dual Topo I/IIα inhibition?
- Methodological Answer : Use X-ray crystal structures of Topo I/IIα-DNA-drug complexes (e.g., PDB IDs 1SC7, 1ZXM) for docking. Key parameters include:
- Binding Affinity : AutoDock Vina or Schrödinger Suite to calculate ΔG values.
- Pose Validation : Match predicted interactions (e.g., hydrogen bonds with Asp533 of Topo I, π-π stacking with DNA bases) with experimental mutagenesis data .
Q. What strategies address contradictory data in biological evaluations, such as variable IC50 values across cell lines?
- Methodological Answer :
- Assay Standardization : Control ATP levels, incubation time, and serum content to minimize variability.
- Mechanistic Follow-Up : Combine Topo inhibition assays with comet assays to confirm DNA damage.
- Resistance Profiling : Test P-glycoprotein overexpression in resistant cell lines via Western blot .
Q. How does the compound’s fluorescence property facilitate its application in metal sensing, and what computational methods support this?
- Methodological Answer : The ligand exhibits metal-responsive fluorescence quenching (e.g., Cu) or enhancement (e.g., UO). Use time-dependent density functional theory (TD-DFT) to model charge-transfer transitions. Experimentally, measure emission spectra (λex ~350 nm) before/after metal addition and correlate with Stern-Volmer plots .
Q. What pharmacokinetic parameters should be prioritized during preclinical development, and how are they predicted?
- Methodological Answer : Use SwissADME to predict:
- Lipophilicity : LogP values (optimal range: 2–5).
- Permeability : Blood-brain barrier (BBB) penetration via BOILED-Egg model.
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
